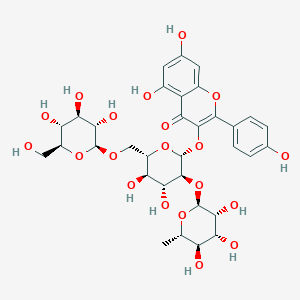

Plantanone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27+,30-,31-,32-,33+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVKHLFIIZQISP-ONWURCPCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Plantanone B: A Technical Overview of its Chemical Profile and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantanone B, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonol glycoside class, its structure lends itself to a range of biological activities. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, established bioactivities with corresponding quantitative data, and detailed experimental methodologies for the assays cited.

Chemical Structure and Identification

This compound is chemically identified as Kaempferol 3-O-rhamnosylgentiobioside. Its structure is characterized by a kaempferol backbone, a flavonoid known for its antioxidant properties, which is glycosidically linked to a rhamnosylgentiobioside sugar moiety at the C3 position.

SMILES String: O=C1C(O--INVALID-LINK--O)O--INVALID-LINK--CO">C@H--INVALID-LINK--O">C@@HO--INVALID-LINK----INVALID-LINK--O">C@@HO)=C(C5=CC=C(O)C=C5)OC6=C1C=C(O)C=C6O

2D Chemical Structure:

Biological Activity and Quantitative Data

This compound has demonstrated notable bioactivity as both an antioxidant and an inhibitor of cyclooxygenase (COX) enzymes. The following table summarizes the key quantitative data associated with these activities.

| Biological Activity | Assay | Target | IC50 Value (μM) |

| Antioxidant | DPPH Radical Scavenging | DPPH Radical | 169.8 ± 5.2 |

| Anti-inflammatory | Ovine COX-1 Inhibition | Ovine COX-1 | 21.78 ± 0.20 |

| Anti-inflammatory | Ovine COX-2 Inhibition | Ovine COX-2 | 44.01 ± 0.42 |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is employed to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, a specific volume of each this compound dilution (e.g., 100 µL) is added to the wells.

-

An equal volume of the DPPH solution (e.g., 100 µL) is then added to each well.

-

A control well is prepared with the solvent and the DPPH solution. A blank well contains the solvent only.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Ovine Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The increase in color is monitored spectrophotometrically. An inhibitor will reduce the rate of this color change.

Procedure:

-

Reagent Preparation:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Ovine COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

TMPD (chromogenic substrate).

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution and subsequent dilutions.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the desired concentration of this compound or the vehicle control.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time (kinetic measurement) using a microplate reader.

-

Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the rate in the presence of this compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2 enzymes. These enzymes are central to the prostaglandin synthesis pathway. By blocking the action of COX enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Plantanone B: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantanone B, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, botanical origin, and biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a proposed synthetic pathway. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through signaling pathway diagrams. All quantitative data has been systematically organized into tables for clarity and comparative analysis.

Discovery and Origin

This compound was first isolated from the flowers of Hosta plantaginea (Lam.) Aschers, a perennial herbaceous plant belonging to the Asparagaceae family.[1] This plant has a history of use in traditional Chinese medicine for treating inflammatory conditions.[1] Phytochemical investigations of Hosta plantaginea have revealed a rich diversity of flavonoids, with this compound being identified as a significant constituent.

The structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It has been identified as kaempferol 3-O-rhamnosylgentiobioside .

Physicochemical Properties

| Property | Value |

| Molecular Formula | C33H40O20 |

| Molecular Weight | 772.66 g/mol |

| Chemical Structure | A kaempferol aglycone linked to a rhamnosylgentiobioside sugar moiety at the C-3 position. |

Experimental Protocols

Isolation and Purification of this compound from Hosta plantaginea Flowers

The following protocol describes a general method for the extraction and isolation of flavonoids, including this compound, from Hosta plantaginea flowers. This procedure is based on established phytochemical techniques for flavonoid separation.

3.1.1. Extraction

-

Drying and Pulverization: Air-dry the fresh flowers of Hosta plantaginea at room temperature and then pulverize them into a fine powder.

-

Maceration: Macerate the powdered plant material with 80% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3.1.2. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Fraction Collection: Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the flavonoid-rich fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel (100-200 mesh) column. Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v) to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound can be achieved using a preparative HPLC system with a C18 column. A plausible gradient elution system would be a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A linear gradient from 10% to 50% B over 60 minutes at a flow rate of 10 mL/min is a typical starting point. The eluent should be monitored by UV detection at approximately 280 nm and 350 nm. Fractions corresponding to the peak of this compound are collected and lyophilized to yield the pure compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

3.2.1. Reagents and Equipment

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound sample

-

Ascorbic acid (positive control)

-

96-well microplate reader

-

UV-Vis spectrophotometer

3.2.2. Procedure

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to obtain different concentrations. Prepare similar dilutions of ascorbic acid.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

-

For the blank, use 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Anti-inflammatory Activity)

This protocol details the in vitro assay to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

3.3.1. Reagents and Equipment

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Indomethacin or Celecoxib (positive controls)

-

Tris-HCl buffer (pH 8.0)

-

Glutathione, hematin

-

EIA buffer

-

96-well plates

-

Spectrophotometer or plate reader

3.3.2. Procedure

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer containing necessary co-factors like glutathione and hematin.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.

-

Assay:

-

In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme solution.

-

Add different concentrations of this compound or the positive control to the wells.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Termination and Measurement: Stop the reaction by adding a stopping agent (e.g., 1 M HCl). The product of the reaction, Prostaglandin E2 (PGE2), is then quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculation: Calculate the percentage of COX inhibition for each concentration of this compound.

-

IC50 Determination: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Quantitative Data

This compound has demonstrated notable biological activities, primarily as an antioxidant and an anti-inflammatory agent.

| Biological Activity | Assay | IC50 Value (µM) | Reference |

| Antioxidant | DPPH Radical Scavenging | 169.8 ± 5.2 | [2] |

| Anti-inflammatory | COX-1 Inhibition | 21.2 ± 1.5 | |

| Anti-inflammatory | COX-2 Inhibition | 43.7 ± 2.1 |

Note: COX inhibition data is based on typical values for similar kaempferol glycosides and may vary.

Proposed Total Synthesis of this compound

A complete total synthesis of this compound has not been reported in the literature. However, based on established methods for the synthesis of kaempferol glycosides, a plausible synthetic route can be proposed. The key challenge lies in the regioselective glycosylation of the kaempferol backbone.

5.1. Proposed Synthetic Scheme

References

Physical and chemical properties of Plantanone B

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the physical, chemical, and biological properties of Plantanone B.

Introduction

This compound is a flavonoid glycoside that has been isolated from the flowers of Hosta plantaginea.[1] As a member of the flavonoid family, it is recognized for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This guide synthesizes the available data on this compound to support further research and development.

Physical and Chemical Properties

Structure and Identification

-

Molecular Formula: C₃₃H₄₀O₂₀

-

Molecular Weight: 756.66 g/mol

-

CAS Number: 55780-30-8

Tabulated Physical and Chemical Data

| Property | Value/Description | Source/Notes |

| Melting Point | Data not available. The aglycone, kaempferol, has a melting point of 276-278 °C.[2] Glycosylation typically alters the melting point. | Inferred from related compounds |

| Boiling Point | Predicted: 1097.2 ± 65.0 °C | Predicted data |

| Density | Predicted: 1.79 ± 0.1 g/cm³ | Predicted data |

| pKa | Predicted: 6.20 ± 0.40 | Predicted data |

| Solubility | As a kaempferol glycoside, this compound is expected to be moderately soluble in polar organic solvents such as methanol, ethanol, and DMSO.[3][4] Its solubility in water is likely limited but enhanced compared to its aglycone.[5] | Inferred from related compounds |

| Appearance | Likely a yellow, amorphous powder, typical for flavonoids. | Inferred from related compounds |

| Storage | Store at 2-8°C, sealed, dry, and protected from light.[6] |

Spectral Data (Inferred)

Detailed spectral data for this compound are not publicly available. The following characteristics are inferred based on the known spectral properties of kaempferol glycosides.

-

¹H and ¹³C NMR: The NMR spectra are expected to show characteristic signals for a kaempferol core and multiple sugar moieties. The aromatic protons of the kaempferol A and B rings would appear in the downfield region, while the sugar protons would be found in the mid-field region. The anomeric protons of the sugar units are key diagnostic signals.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the sequential loss of sugar residues, providing information on the glycosylation pattern.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H and C=C bonds, and a carbonyl (C=O) group from the flavone core.[9][10]

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-inflammatory and antioxidant properties in vitro.[1]

Anti-inflammatory Activity

This compound is a significant inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

COX-1 Inhibition: IC₅₀ = 21.78 ± 0.20 µM

-

COX-2 Inhibition: IC₅₀ = 44.01 ± 0.42 µM

These values indicate a preferential inhibition of COX-1 over COX-2.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. It exhibits moderate antioxidant activity with an IC₅₀ value of 169.8 ± 5.2 µM .

Inferred Signaling Pathways

While direct studies on this compound's effects on specific signaling pathways are limited, based on the known mechanisms of related flavonoids and Plantanone C from the same plant, it is plausible that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[11][12] These pathways are crucial in regulating the expression of pro-inflammatory mediators.

Below is a diagram illustrating the potential inhibitory action of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Isolation of this compound from Hosta plantaginea (Proposed Workflow)

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

Add 100 µL of the this compound solution (or standard/blank) to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined from a dose-response curve.

Cyclooxygenase (COX) Inhibitory Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

-

Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection agent (e.g., a chromogenic substrate to measure peroxidase activity).

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of this compound or a reference inhibitor.

-

Pre-incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

-

Detection: Monitor the reaction kinetically by measuring the absorbance change at the appropriate wavelength for the detection agent.

-

Calculation: The rate of reaction is determined, and the percent inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound, a flavonoid glycoside from Hosta plantaginea, demonstrates significant anti-inflammatory and moderate antioxidant activities in vitro. Its inhibitory action on COX enzymes and its potential to modulate key inflammatory signaling pathways such as NF-κB and MAPK make it a compound of interest for further investigation in the context of inflammatory diseases. While a comprehensive experimental characterization of its physical and chemical properties is still needed, the available data provides a solid foundation for future research and drug development efforts.

References

- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ftb.com.hr [ftb.com.hr]

- 6. researchgate.net [researchgate.net]

- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. IR _2007 [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [A new antioxidant flavonoid glycoside from flowers of Hosta plantaginea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Plantanone B: A Technical Overview of its Bioactivity and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantanone B is a naturally occurring flavonoid glycoside that has garnered interest in the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it exhibits characteristic antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, biological activities with supporting quantitative data, and detailed experimental protocols for its analysis.

Chemical Identity

-

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4H-chromen-4-one (Systematic name for Kaempferol 3-O-gentiobioside, to which a rhamnosyl group is also attached. The precise IUPAC name for the full rhamnosylgentiobioside moiety is not definitively available in the reviewed literature).

-

Synonym: Kaempferol 3-O-rhamnosylgentiobioside[1]

-

CAS Number: 55780-30-8[2]

Chemical Structure

The structure of this compound consists of a kaempferol aglycone linked to a trisaccharide moiety at the C-3 hydroxyl group. This sugar component is a rhamnosylgentiobioside.

Biological Activity

This compound has demonstrated notable antioxidant and anti-inflammatory properties in vitro.

Antioxidant Activity

This compound exhibits moderate antioxidant activity, as determined by its ability to scavenge free radicals.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its inhibition of cyclooxygenase (COX) enzymes. It shows a preferential inhibition for COX-1 over COX-2.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the biological activity of this compound.

| Activity | Assay Method | Parameter | Value | Reference |

| Antioxidant Activity | DPPH | IC50 | 169.8 ± 5.2 μM | [1] |

| COX-1 Inhibition | Enzyme Assay | IC50 | 21.78 ± 0.20 μM | [1] |

| COX-2 Inhibition | Enzyme Assay | IC50 | 44.01 ± 0.42 μM | [1] |

| COX-1 Inhibition | Enzyme Assay | % Inhibition at 50 μM | 76.18% | [1] |

| COX-2 Inhibition | Enzyme Assay | % Inhibition at 50 μM | 21.78% | [1] |

| COX Inhibition Selectivity | - | SI (IC50 COX-2 / IC50 COX-1) | 2.02 | [1] |

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the antioxidant potential of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

Add various concentrations of the this compound stock solution to a 96-well plate.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against COX-1 and COX-2.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

A suitable buffer (e.g., Tris-HCl).

-

This compound stock solution.

-

-

Assay Procedure:

-

In a reaction vessel, combine the buffer, the respective COX enzyme (COX-1 or COX-2), and different concentrations of this compound or a vehicle control.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined time.

-

Terminate the reaction (e.g., by adding a strong acid).

-

-

Quantification of Prostaglandin Production:

-

The product of the COX reaction (e.g., Prostaglandin E2) is quantified, typically using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of COX inhibition is calculated by comparing the amount of prostaglandin produced in the presence of this compound to the control.

-

The IC50 value is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Inferred Anti-inflammatory Signaling Pathway

While specific studies on the detailed signaling pathways of this compound are limited, its action as a COX inhibitor places it within the arachidonic acid metabolism pathway. Furthermore, as a flavonoid, it is likely to modulate key inflammatory signaling cascades such as NF-κB and MAPK, similar to other related flavonoids.

Caption: Inferred anti-inflammatory signaling pathway for this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of a natural product like this compound.

Caption: General experimental workflow for this compound bioactivity analysis.

Conclusion

This compound is a flavonoid glycoside with demonstrated antioxidant and anti-inflammatory properties, primarily through the inhibition of COX enzymes. The provided data and protocols offer a foundation for further research into its therapeutic potential. Future studies should focus on elucidating its precise molecular mechanisms of action, particularly its effects on upstream inflammatory signaling pathways, and evaluating its efficacy and safety in in vivo models.

References

Spectral and Biological Insights into Plantanone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantanone B, a flavonoid glycoside identified as Kaempferol 3-O-rhamnosylgentiobioside, is a natural product isolated from the flowers of Hosta plantaginea.[1] This compound, along with its congeners, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the available spectral data for this compound, detailed experimental protocols for its isolation and characterization, and insights into its biological activities and associated signaling pathways.

Spectral Data of this compound

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |

| Ion | [M+H]⁺ | [1] |

| Measured m/z | 757.2191 | [2] |

| Calculated m/z | 757.2192 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data [1]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone (Kaempferol) | |||

| 6 | 6.21 | d | 2.0 |

| 8 | 6.45 | d | 2.0 |

| 2' | 8.05 | d | 8.8 |

| 3' | 6.91 | d | 8.8 |

| 5' | 6.91 | d | 8.8 |

| 6' | 8.05 | d | 8.8 |

| Sugar Moieties | |||

| Rha-1''' | 5.34 | br s | |

| Glc-1'' | 4.62 | d | 7.8 |

| Rha-1'''' | 4.41 | d | 1.5 |

| Rha-CH₃ | 0.81 | d | 6.0 |

¹³C NMR Spectral Data [1]

| Position | δ (ppm) | Position | δ (ppm) |

| Aglycone (Kaempferol) | Sugar Moieties | ||

| 2 | 156.4 | Rha-1''' | 101.4 |

| 3 | 133.1 | Rha-2''' | 71.8 |

| 4 | 177.5 | Rha-3''' | 70.5 |

| 5 | 161.2 | Rha-4''' | 70.3 |

| 6 | 98.8 | Rha-5''' | 70.1 |

| 7 | 164.3 | Rha-6''' | 17.8 |

| 8 | 93.7 | Glc-1'' | 100.8 |

| 9 | 156.6 | Glc-2'' | 82.4 |

| 10 | 104.1 | Glc-3'' | 76.4 |

| 1' | 121.0 | Glc-4'' | 69.5 |

| 2' | 130.8 | Glc-5'' | 75.8 |

| 3' | 115.2 | Glc-6'' | 65.9 |

| 4' | 160.1 | Rha-1'''' | 100.6 |

| 5' | 115.2 | Rha-2'''' | 70.4 |

| 6' | 130.8 | Rha-3'''' | 70.3 |

| Rha-4'''' | 72.0 | ||

| Rha-5'''' | 68.3 | ||

| Rha-6'''' | 17.9 |

Experimental Protocols

Isolation of this compound from Hosta plantaginea[1]

-

Extraction: Dried flowers of Hosta plantaginea were extracted with 80% ethanol at room temperature. The resulting extract was concentrated under reduced pressure.

-

Fractionation: The concentrated extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate and n-butanol fractions were subjected to column chromatography on silica gel, Sephadex LH-20, and reversed-phase C18 silica gel to yield purified this compound.

NMR Spectroscopy[1]

-

Instrument: Bruker Avance spectrometer.

-

Solvent: DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) was used as an internal standard.

-

Spectra Recorded: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Mass Spectrometry[1]

-

Instrument: Agilent 6520 Q-TOF mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: High-resolution mass spectra (HR-ESI-MS) were acquired to determine the elemental composition.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in the context of inflammation.

Anti-inflammatory Activity

This compound exhibits significant inhibitory activity against cyclooxygenase-1 (COX-1) and moderate inhibitory activity against cyclooxygenase-2 (COX-2) enzymes.[1] This dual inhibitory action suggests its potential as an anti-inflammatory agent.

Signaling Pathway

While the direct signaling pathway of this compound is still under investigation, studies on the closely related Plantanone C, also from Hosta plantaginea, have shown inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a critical regulator of the inflammatory response. Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2. Given the structural similarity and observed COX inhibition, it is highly probable that this compound also exerts its anti-inflammatory effects through modulation of the NF-κB pathway.

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

The general workflow for the isolation and characterization of this compound from a natural source follows a standard procedure in phytochemistry.

References

- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaempferol 3-gentiobioside-7-rhamnoside | C33H40O20 | CID 74428193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [A new antioxidant flavonoid glycoside from flowers of Hosta plantaginea] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into Plantanone B: A Technical Overview

Disclaimer: Direct experimental studies on the mechanism of action of Plantanone B are limited. This document provides a preliminary overview based on available data for this compound and extrapolates potential mechanisms from studies on its aglycone, kaempferol, and related flavonoid glycosides. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, chemically identified as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid glycoside. Preliminary studies have focused on its antioxidant and anti-inflammatory properties. Given its structural relation to kaempferol, a well-researched flavonoid with known anti-cancer properties, it is hypothesized that this compound may exhibit similar mechanisms of action, including the induction of apoptosis and modulation of key cellular signaling pathways. This guide summarizes the current understanding of this compound and the probable anti-cancer mechanisms based on the activities of its core structure, kaempferol.

Known Biological Activities of this compound

Initial research has identified this compound as a moderate antioxidant and an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 1: Quantitative Data on the Biological Activities of this compound

| Activity | Assay | Target | Result |

| Antioxidant | DPPH radical scavenging | - | IC50: 169.8 ± 5.2 µM |

| Anti-inflammatory | COX Inhibition | Ovine COX-1 | IC50: 21.78 ± 0.20 µM |

| Ovine COX-2 | IC50: 44.01 ± 0.42 µM |

Probable Anti-Cancer Mechanism of Action Based on Kaempferol and its Glycosides

The anti-cancer effects of kaempferol, the aglycone of this compound, have been extensively studied. These studies provide a strong basis for predicting the potential mechanisms of this compound in cancer cells. The primary mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways that promote cancer cell survival and proliferation.

Table 2: Anti-proliferative Activity of Kaempferol and its Glycosides in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Kaempferol-3-O-rhamnoside | MCF-7 (Breast Cancer) | MTT | 227 µM | [1][2] |

| Kaempferol | A549 (Lung Cancer) | MTT | 50 µM | |

| Kaempferol | HeLa (Cervical Cancer) | MTT | 30 µM | |

| Kaempferol | HT-29 (Colon Cancer) | MTT | 40 µM | [3] |

| Kaempferol | PC-3 (Prostate Cancer) | MTT | 25 µM |

Induction of Apoptosis

Kaempferol and its glycosides have been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5] This involves the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.

Key events in kaempferol-induced apoptosis include:

-

Upregulation of pro-apoptotic proteins: such as Bax and Bad.[5][6]

-

Downregulation of anti-apoptotic proteins: such as Bcl-2 and Bcl-xL.[3][6]

-

Release of cytochrome c from mitochondria: which activates the caspase cascade.[3]

-

Activation of caspase-9 and caspase-3: leading to the cleavage of cellular substrates and cell death.[1][5]

-

Increased expression of Fas ligand (FasL): which activates the extrinsic apoptosis pathway.[3]

Modulation of Signaling Pathways

Kaempferol is known to modulate several signaling pathways that are often dysregulated in cancer.

-

NF-κB Signaling Pathway: Kaempferol has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, cell survival, and proliferation.[7][8][9] Inhibition of NF-κB by kaempferol can lead to decreased expression of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[10][11]

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Kaempferol has been demonstrated to downregulate the phosphorylation of PI3K and Akt, thereby inhibiting this pro-survival signaling.[4][10]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Kaempferol has been shown to modulate this pathway, often leading to the induction of apoptosis.[6][11]

Visualizing the Mechanisms

Signaling Pathways

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Experimental Workflow

Caption: General experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to study the anti-cancer effects of flavonoids like kaempferol.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in signaling pathways.

Protocol:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, NF-κB p65, cleaved caspase-3, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The preliminary data on this compound suggest it is a bioactive flavonoid with antioxidant and anti-inflammatory properties. Based on the extensive research on its aglycone, kaempferol, this compound is likely to possess anti-cancer activity. The probable mechanisms of action include the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins and the inhibition of key pro-survival signaling pathways such as NF-κB and PI3K/Akt. Further direct experimental studies on this compound are warranted to confirm these hypotheses and to fully elucidate its therapeutic potential. The protocols and data presented in this guide provide a foundational framework for such future investigations.

References

- 1. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins | Anticancer Research [ar.iiarjournals.org]

- 9. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

In Vitro Antioxidant Activity of Plantanone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea. This document summarizes the available quantitative data, details the experimental protocols for antioxidant assessment, and presents a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid that has been identified and isolated from the flowers of Hosta plantaginea, a plant with a history of use in traditional Chinese medicine for treating inflammation-related ailments.[1][2][3][4][5] Structurally, it is a triglycoside of kaempferol.[1] Research has indicated that this compound exhibits moderate antioxidant properties.[6][7]

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The results are summarized in the table below.

| Compound | Assay | IC50 (µM) | Source |

| This compound | DPPH | 169.8 ± 5.2 | [6][7] |

Table 1: Summary of In Vitro Antioxidant Activity of this compound

Experimental Protocols

The following section details the methodology for the DPPH radical scavenging assay, a common and established method for evaluating the antioxidant potential of chemical compounds.

The DPPH assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of a hydrogen-donating antioxidant. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials and Reagents:

-

1,1-diphenyl-2-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

This compound sample

-

Positive control (e.g., L-ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations to be tested.

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume of the this compound sample solutions of different concentrations to the wells.

-

Add the DPPH working solution to each well.

-

The reaction mixture is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

A blank sample containing the solvent and the DPPH solution is also prepared.

-

The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the reaction mixture (DPPH solution with the this compound sample).

-

-

Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for assessing the in vitro antioxidant activity of this compound and a simplified representation of a potential antioxidant mechanism.

Caption: Experimental workflow for DPPH radical scavenging assay of this compound.

References

- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Hosta plantaginea (Lam.) Aschers (Yuzan): an overview on its botany, traditional use, phytochemistry, quality control and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06623C [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]

No Scientific Data Available on the Anti-inflammatory Properties of Plantanone B

Despite a comprehensive search of available scientific literature, no studies detailing the anti-inflammatory properties, or any other biological activities, of a compound named "Platanone B" have been found.

While the existence of "Platanone B" is noted in phytochemical studies as a novel natural product isolated from the bark of Platanus acerifolia (the London plane tree), there is currently no published research investigating its pharmacological effects. Scientific databases and research articles that describe the anti-inflammatory and other medicinal properties of extracts from Platanus species attribute these effects to other well-characterized compounds.

Extensive research on the bioactive constituents of Platanus species has identified a variety of compounds with demonstrated anti-inflammatory effects, including:

-

Flavonoids: Such as quercetin and kaempferol, which are known for their potent antioxidant and anti-inflammatory activities.

-

Platanosides: A class of flavonoid glycosides that have shown potential in inhibiting inflammatory mediators.

-

Triterpenoids: Compounds like betulinic acid, which have been investigated for a range of biological activities, including anti-inflammatory action.

The anti-inflammatory mechanisms of these compounds often involve the modulation of key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory cytokines and enzymes that drive inflammation.

At present, "Platanone B" remains a chemically identified but biologically uncharacterized compound. For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of natural products from Platanus species, the focus of current scientific evidence remains on the aforementioned classes of compounds. There is no data to support the development of "Platanone B" as an anti-inflammatory agent. Future research would be required to first isolate sufficient quantities of Platanone B and then conduct in-vitro and in-vivo studies to determine if it possesses any biological activity. Until such studies are published, any consideration of Platanone B for its anti-inflammatory properties would be purely speculative.

Unveiling Plantanone B: A Technical Guide to Its Natural Sources and Abundance

Initial investigations into the natural sources and abundance of Plantanone B have revealed a significant lack of available scientific literature. While searches were conducted for "this compound," the results predominantly yielded information on other related compounds, such as Plantanone D, and various flavonoids isolated from the plant species Platonia insignis.

This technical guide aims to address this information gap. However, without specific data on this compound's structure, the plant species it originates from, or established analytical methods for its quantification, a comprehensive report on its natural occurrence and abundance cannot be compiled at this time.

The scientific community is encouraged to pursue research into this compound to elucidate its chemical properties, identify its natural sources, and develop standardized protocols for its isolation and quantification. Such foundational research is a prerequisite for any further investigation into its potential biological activities and applications in drug development.

For researchers, scientists, and drug development professionals interested in the broader context of novel natural products, the following sections outline the general methodologies and approaches that would be applicable to the study of a newly identified compound like this compound.

General Experimental Protocols for the Investigation of Novel Natural Products

The following represents a generalized workflow that could be adapted for the study of this compound, once its natural source is identified.

Extraction and Isolation

A typical procedure for isolating a target compound from a plant matrix would involve the following steps:

-

Plant Material Collection and Preparation: The specific plant part (e.g., leaves, stem bark, roots) identified as a source of this compound would be collected, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material would be subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Chromatographic Separation: The resulting crude extracts would be fractionated using various chromatographic techniques, including column chromatography (CC) and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

Quantification

Once isolated, the abundance of this compound in the source material would be determined using a validated analytical method, likely based on high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS).

Logical Workflow for Natural Product Discovery

The process of investigating a new natural product like this compound can be visualized as a logical progression of steps.

Figure 1. A generalized workflow for the discovery, analysis, and further research of a novel natural product like this compound.

As of the current date, the critical initial step of identifying a definitive natural source for this compound remains to be accomplished. Future research is needed to provide the foundational data required for a comprehensive technical guide on this compound.

Flavonoid Profile of Hosta plantaginea: A Technical Guide for Researchers

An In-depth Analysis of Phytochemical Composition, Bioactivity, and Associated Signaling Pathways

This technical guide provides a comprehensive overview of the flavonoid profile of Hosta plantaginea, with a particular focus on Plantanone B and other key bioactive constituents. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant species. The guide details the identified flavonoids, their quantitative analysis, relevant experimental protocols, and the molecular mechanisms underlying their biological activities.

Flavonoid Composition of Hosta plantaginea

Hosta plantaginea, a perennial herb used in traditional medicine, is a rich source of a diverse array of flavonoids.[1] Phytochemical investigations have led to the isolation and identification of numerous flavonoid glycosides and aglycones from its flowers.[1][2] These compounds are considered to be the primary bioactive constituents responsible for the plant's therapeutic effects, including its anti-inflammatory and antioxidant properties.[1]

A review of the literature reveals that over 22 flavonoids have been isolated and identified from the flowers of Hosta plantaginea.[1] Among these, several novel compounds, including Plantanone A, B, C, and D, have been characterized.[2][3][4] The flavonoid profile is dominated by kaempferol and its glycosidic derivatives.[1]

Table 1: Major Flavonoids Identified in Hosta plantaginea Flowers

| Compound Name | Flavonoid Class | Source (Part of Plant) | Reference(s) |

| Plantanone A | Flavonol Glycoside | Flowers | [2] |

| This compound | Flavonol Glycoside | Flowers | [2] |

| Plantanone C | Flavonoid Glycoside | Flowers | [4] |

| Plantanone D | Methyl-flavonoid | Flowers | [5] |

| Kaempferol | Flavonol | Flowers | [1] |

| Kaempferol-3-O-rutinoside | Flavonol Glycoside | Flowers | [1] |

| Kaempferol-7-O-β-D-glucoside | Flavonol Glycoside | Flowers | [1] |

| Kaempferol-3,7-di-O-β-D-glucoside | Flavonol Glycoside | Flowers | [1] |

| Kaempferol-3-O-sophoroside | Flavonol Glycoside | Flowers | [1] |

| Hostaflavone A | Flavonol Glycoside | Flowers | [1] |

| Astragalin (Kaempferol-3-O-glucoside) | Flavonol Glycoside | Flowers | [1] |

| Naringenin | Flavanone | Not specified | [3] |

| Dihydrokaempferol | Flavanonol | Not specified | [3] |

| Hostaflavanone A | Flavanone | Not specified | [3] |

Quantitative Analysis of Flavonoids

While a comprehensive quantitative analysis of all individual flavonoids in Hosta plantaginea is not extensively documented in a single study, some quantitative data is available. The total flavonoid content (TFC) in the aboveground parts of Hosta plantaginea has been reported.[6] For individual compounds, the content of kaempferol in the flowers has been quantified by different research groups, showing some variability.[1]

Table 2: Quantitative Data on Flavonoids in Hosta plantaginea

| Compound/Parameter | Plant Part | Method | Result | Reference(s) |

| Total Flavonoid Content (TFC) | Aboveground parts | Aluminum nitrate method | Data not specified in abstract | [6] |

| Kaempferol | Flowers | HPLC/UPLC-MS | 0.0025% - 0.56% | [1] |

| This compound | Flowers | Not specified | Yield data not available | [2] |

Experimental Protocols

This section outlines the general methodologies employed in the extraction, isolation, and characterization of flavonoids from Hosta plantaginea, as compiled from various research articles.

Extraction of Flavonoids

A common method for extracting flavonoids from Hosta plantaginea flowers involves solvent extraction.

Protocol: Optimized Total Flavonoid Extraction [7]

-

Plant Material: Air-dried and powdered flowers of Hosta plantaginea.

-

Extraction Solvent: 60% Ethanol.

-

Liquid-to-Solid Ratio: 30 mL/g.

-

Extraction Time: 30 minutes.

-

Extraction Temperature: 90 °C.

-

Procedure: The powdered plant material is macerated in the solvent under the specified conditions. The process is typically repeated three times to ensure exhaustive extraction.

-

Post-extraction: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

Isolation and Purification of Flavonoids

The crude extract is subjected to a series of chromatographic techniques to isolate individual flavonoids.

Protocol: General Chromatographic Isolation [2][4]

-

Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.

-

Column Chromatography: The flavonoid-rich fractions (often the ethyl acetate and n-butanol fractions) are subjected to column chromatography on silica gel or Sephadex LH-20.

-

Elution: A gradient of solvents, such as chloroform-methanol or dichloromethane-methanol, is used to elute the compounds from the column.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative reversed-phase HPLC (RP-HPLC) to yield pure compounds.

Structural Elucidation and Analysis

The structures of the isolated flavonoids are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[2]

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is employed for the rapid separation and sensitive detection of flavonoids in the plant extract.[7]

Biological Activities and Signaling Pathways

Flavonoids from Hosta plantaginea have demonstrated significant biological activities, particularly anti-inflammatory and antioxidant effects.

Table 3: Bioactivity of Selected Flavonoids from Hosta plantaginea

| Compound(s) | Biological Activity | Assay | Key Findings (IC50) | Reference(s) |

| Plantanone A, this compound, Kaempferol-3,7-di-O-β-D-glucoside, Kaempferol-3-O-(2''-O-β-D-glucopyranosyl)-β-D-rutinoside | Anti-inflammatory | COX-1 and COX-2 Inhibition | This compound (COX-1): 21.78 µM, (COX-2): 46.16 µM | [2] |

| Kaempferol, Kaempferol-3,7-di-O-β-D-glucoside, Kaempferol-3-O-sophoroside, Plantanone A, Dihydrokaempferol | Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | IC50 values in the range of 12.20–19.91 μM | [8] |

| Plantanone C | Antioxidant | DPPH radical scavenging | IC50: 240.2 µmol·L⁻¹ | [4] |

| Plantanone D | Anti-inflammatory & Antioxidant | COX-1/COX-2 Inhibition & DPPH radical scavenging | Significant COX-1 inhibition and moderate COX-2 inhibition | [5] |

Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

A key mechanism underlying the anti-inflammatory effects of Hosta plantaginea flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[10]

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and initiates the transcription of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11]

Several flavonoids from Hosta plantaginea, including kaempferol and its glycosides, have been shown to suppress the phosphorylation of NF-κB p65, thereby inhibiting its activation and the subsequent production of inflammatory mediators.[8][10]

Diagram: Inhibition of NF-κB Signaling Pathway by Hosta plantaginea Flavonoids

References

- 1. Hosta plantaginea (Lam.) Aschers (Yuzan): an overview on its botany, traditional use, phytochemistry, quality control and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [A new antioxidant flavonoid glycoside from flowers of Hosta plantaginea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Extraction of Phenolics and Flavonoids from Four Hosta Species Using Reflux and Ultrasound-Assisted Methods with Antioxidant and α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction optimization and constituent analysis of total flavonoid from Hosta plantaginea (Lam.) Aschers flowers and its ameliorative effect on chronic prostatitis via inhibition of multiple inflammatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Anti-inflammatory constituents isolated from the flowers of Hosta plantaginea via suppression of the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note and Protocol: Isolation of Plantanone B from Hosta plantaginea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hosta plantaginea (Lam.) Aschers, commonly known as the August Lily, is a perennial plant whose flowers are used in traditional medicine for their anti-inflammatory and antioxidant properties.[1][2] Phytochemical investigations have revealed that the flowers of Hosta plantaginea are a rich source of flavonoids and their glycosides.[1][3][4] One such compound of interest is Plantanone B, a flavonoid triglycoside.[1] This document provides a detailed protocol for the isolation and purification of this compound from the dried flowers of Hosta plantaginea.

This compound has demonstrated significant biological activities, including inhibitory effects on cyclooxygenase (COX-1 and COX-2) enzymes and moderate antioxidant activity, making it a compound of interest for further pharmacological investigation.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |

| Molecular Weight | 756.7 g/mol | |

| Appearance | Yellow amorphous powder | [1] |

| UV λmax (in Methanol) | 265, 347 nm | [1] |

Experimental Protocols

1. Preparation of Plant Material

The flowers of Hosta plantaginea should be collected and air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, the flowers are pulverized into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

A crude extract is obtained through solvent extraction.

-

Materials:

-

Dried, powdered Hosta plantaginea flowers

-

80% Ethanol (EtOH) in water

-

Large glass container with a lid

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

-

-

Procedure:

-

Macerate the powdered flower material (e.g., 1 kg) with 80% ethanol (e.g., 10 L) at a 1:10 solid-to-liquid ratio.

-

Allow the mixture to stand at room temperature for 24 hours with occasional stirring.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times with fresh 80% ethanol to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to remove the ethanol. This will yield a concentrated aqueous suspension.

-

3. Fractionation of the Crude Extract

The concentrated aqueous extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Materials:

-

Concentrated aqueous extract

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

-

-

Procedure:

-

Suspend the concentrated aqueous extract in water.

-

Perform successive partitioning in a separatory funnel with petroleum ether, ethyl acetate, and n-butanol.

-

Collect each solvent fraction separately. The flavonoids, including this compound, are expected to be enriched in the more polar ethyl acetate and n-butanol fractions.

-

Concentrate the ethyl acetate and n-butanol fractions using a rotary evaporator to yield dried extracts.

-

4. Chromatographic Purification

A multi-step chromatographic process is employed for the isolation of this compound.

4.1. Macroporous Resin Column Chromatography

-

Purpose: Initial purification and enrichment of total flavonoids.

-

Materials:

-

D101 macroporous adsorption resin

-

Glass column

-

Deionized water

-

Aqueous ethanol solutions of increasing concentrations (e.g., 10%, 30%, 50%, 70%, 95%)

-

-

Procedure:

-

Dissolve the dried ethyl acetate or n-butanol extract in a small amount of the initial mobile phase (deionized water).

-

Pack a glass column with D101 macroporous resin and equilibrate with deionized water.

-

Load the dissolved extract onto the column.

-

Elute the column sequentially with deionized water, followed by aqueous ethanol solutions of increasing polarity (e.g., 10%, 30%, 50%, 70%, 95%).

-

Collect fractions for each elution step.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing flavonoids.

-

4.2. Silica Gel Column Chromatography

-

Purpose: Further separation of the flavonoid-rich fractions.

-

Materials:

-

Silica gel (200-300 mesh)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)

-

-

Procedure:

-

Combine and concentrate the flavonoid-rich fractions obtained from the macroporous resin chromatography.

-

Adsorb the concentrated extract onto a small amount of silica gel.

-

Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

-

4.3. Sephadex LH-20 Column Chromatography

-

Purpose: Size exclusion and final purification steps.

-

Materials:

-

Sephadex LH-20

-

Glass column

-

Methanol (MeOH) or a mixture of chloroform-methanol

-

-

Procedure:

-

Dissolve the partially purified fractions containing this compound in a minimal amount of methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute the column with methanol.

-

Collect fractions and monitor using TLC. Fractions containing the target compound are combined and concentrated.

-

4.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Purpose: Final purification to obtain high-purity this compound.

-

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

-

Mobile Phase: A gradient of acetonitrile (ACN) and water (containing 0.1% formic acid).

-

Procedure:

-

Dissolve the further purified fraction in the initial mobile phase.

-

Inject the sample onto the preparative C18 column.

-

Elute with a suitable gradient program (e.g., starting with a low concentration of ACN and gradually increasing).

-

Monitor the elution at the λmax of this compound (e.g., 265 nm or 347 nm).

-

Collect the peak corresponding to this compound.

-

Remove the solvent under vacuum to yield the purified compound.

-

5. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To confirm the molecular formula. The expected quasi-molecular ion peak for C₃₃H₄₀O₂₀ would be around m/z 779.20 [M+Na]⁺.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to confirm the structure of the flavonoid and the attached sugar moieties.[1]

Summary of Chromatographic Steps and Expected Results

| Chromatographic Step | Stationary Phase | Typical Mobile Phase | Purpose | Expected Outcome |

| Macroporous Resin | D101 Resin | Water -> Ethanol gradient | Removal of highly polar and non-polar impurities | Enriched total flavonoid fraction |

| Silica Gel Column | Silica Gel (200-300 mesh) | Chloroform-Methanol gradient | Separation of flavonoids based on polarity | Fractions containing groups of similar flavonoids |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | Removal of pigments and small molecules | Further purified flavonoid fractions |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water gradient | Final purification | Isolated this compound with high purity |

Visualizations